2-cyclooctylacetic acid

Lipophilicity ADME Prodrug design

2-Cyclooctylacetic acid (CAS 4744-83-6; synonym: cyclooctaneacetic acid) is a cycloalkyl carboxylic acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. It is classified as a monocarboxylic acid consisting of a cyclooctane ring bearing a carboxymethyl substituent at the 1-position.

Molecular Formula C10H18O2
Molecular Weight 170.2
CAS No. 4744-83-6
Cat. No. B6147844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclooctylacetic acid
CAS4744-83-6
Molecular FormulaC10H18O2
Molecular Weight170.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclooctylacetic Acid (CAS 4744-83-6): Core Physicochemical and Regulatory-Compliant Procurement Definition


2-Cyclooctylacetic acid (CAS 4744-83-6; synonym: cyclooctaneacetic acid) is a cycloalkyl carboxylic acid with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1]. It is classified as a monocarboxylic acid consisting of a cyclooctane ring bearing a carboxymethyl substituent at the 1-position [1]. Its computed XLogP3 of 3.5, topological polar surface area of 37.3 Ų, single hydrogen bond donor, and two hydrogen bond acceptors place it at the higher-lipophilicity end of the cycloalkyl acetic acid homologous series [1]. The compound has been deployed as a critical intermediate in the synthesis of steroid 17β-ester prodrugs—most notably estradiol cyclooctyl acetate (E2COA)—where the cyclooctyl moiety confers distinct oral absorption and metabolic properties relative to short-chain or smaller-ring ester counterparts [2][3].

Why Cyclohexaneacetic or Cyclopentaneacetic Acid Cannot Replace 2-Cyclooctylacetic Acid in Lipophilicity-Critical and Steroid-Prodrug Applications


The cycloalkyl acetic acid series exhibits a systematic, ring-size-dependent increase in lipophilicity—approximately 0.5 log units per additional methylene group—that translates directly into differential pharmacokinetic performance of derived ester prodrugs [1][2]. Cyclopentaneacetic acid (XLogP3 = 1.9), cyclohexaneacetic acid (XLogP3 = 2.5), and cycloheptaneacetic acid (XLogP3 = 3.0) are each quantifiably less lipophilic than 2-cyclooctylacetic acid (XLogP3 = 3.5) [1][2]. This difference is not trivial: when conjugated to estradiol, the cyclooctyl acetate ester (E2COA) achieves approximately double the oral potency of micronized estradiol and yields serum estradiol levels 100% higher per milligram of administered steroid, effects attributed to lymphatic absorption and partial bypass of first-pass hepatic metabolism [3]. Smaller-ring or straight-chain analogs cannot replicate this absorption pathway to the same degree, meaning a procurement decision based solely on carboxylic acid equivalence will result in a functionally non-equivalent prodrug intermediate [2][3].

Quantitative Differentiation Evidence for 2-Cyclooctylacetic Acid Against Closest Analogs and Alternatives


XLogP3 Lipophilicity: 2-Cyclooctylacetic Acid vs. Cyclopentane-, Cyclohexane-, and Cycloheptaneacetic Acids

The computed octanol-water partition coefficient (XLogP3) for 2-cyclooctylacetic acid is 3.5, which is 1.0 log unit higher than cyclohexaneacetic acid (2.5), 1.6 log units higher than cyclopentaneacetic acid (1.9), and 0.5 log units higher than cycloheptaneacetic acid (3.0) [1][2]. This represents a consistent ~0.5 log unit increase per additional methylene group in the cycloalkyl ring, confirming that the eight-membered ring imparts the highest lipophilicity within the common cycloalkyl acetic acid series [1][2].

Lipophilicity ADME Prodrug design

Oral Steroid Prodrug Bioavailability: Estradiol Cyclooctyl Acetate (E2COA) vs. Micronized Estradiol (mE2) — Head-to-Head Crossover Trial

In a randomized crossover trial of eight ovariectomized women receiving 0.5 mg E2COA + 0.15 mg desogestrel versus 2 mg micronized estradiol (mE2) + 0.15 mg desogestrel orally for 20 days, serum estradiol (E2) levels were 100% higher per milligram of administered steroid after E2COA compared to mE2 [1]. The E1/E2 ratio after E2COA was only half that observed after mE2 intake, indicating a distinct resorption route [1]. The net clinical implication is that E2COA achieves approximately twice the oral potency of micronized estradiol, enabling a halving of the required estrogen dose [1].

Pharmacokinetics Steroid prodrug Oral bioavailability

Reduced Hepatic Impact: SHBG Modulation by E2COA vs. Micronized Estradiol

In the same crossover trial, sex hormone-binding globulin (SHBG) concentrations were somewhat elevated following mE2 administration, whereas a slight decrease was observed after E2COA treatment [1]. The resulting post-treatment difference was statistically significant, suggesting a less estrogenic liver effect by E2COA—a finding attributed to partial bypass of first-pass hepatic metabolism via lymphatic absorption [1]. This reduced hepatic stimulation is a differentiating feature relative to oral micronized estradiol and other estradiol esters that undergo complete portal circulation [1].

Hepatic safety SHBG First-pass metabolism

Metabolic Tracking Capability: Established Synthesis of Deuterated and Tritiated 2-Cyclooctylacetic Acid for In Vivo Fate Studies

Kaspersen et al. (1991) reported the synthesis and full NMR characterization of deuterated and tritiated cyclooctyl acetic acid, specifically designed to establish the biological fate of the cyclooctyl acetic acid moiety when released from steroid esters in vivo [1]. The synthesis proceeded via condensation of cyclooctanone with cyanoacetic acid, followed by hydrolysis to the cyclooctenyl acetic acid intermediate; the product contained approximately 20% of the isomeric form (2b) as confirmed by ¹H NMR (δ 5.58 ppm, t, CH of 2a; δ 5.63 ppm, br.s, CH of 2b) and ¹³C NMR (δ 129.6 ppm, CH of 2a; δ 115.0 ppm, CH of 2b) [1]. This established radiolabeling methodology is a documented asset for researchers requiring isotopically labeled cyclooctylacetic acid for metabolic or pharmacokinetic studies [1].

Radiolabeling Metabolic tracking Isotopic labeling

Ring-Size-Dependent LogP Trend Across Cycloalkyl Acetic Acid Homologs Confirms C8 Uniqueness

When XLogP3 values are plotted against cycloalkyl ring size for the saturated cycloalkyl acetic acid series, a near-linear relationship emerges: cyclopentaneacetic acid (C5) = 1.9, cyclohexaneacetic acid (C6) = 2.5, cycloheptaneacetic acid (C7) = 3.0, and 2-cyclooctylacetic acid (C8) = 3.5 [1][2]. The increment per additional ring methylene group is approximately 0.5 log units [1]. This places 2-cyclooctylacetic acid at the highest-lipophilicity position among the commonly commercially available members of this series, a property that directly governs the absorption mechanism (lymphatic vs. portal) of its steroid ester derivatives [2][3].

Structure-property relationship Homologous series Lipophilicity trend

Procurement-Driven Application Scenarios Where 2-Cyclooctylacetic Acid Provides Evidence-Backed Advantage


Synthesis of Lymphatically Absorbed Steroid 17β-Ester Prodrugs for Oral Hormone Therapy

2-Cyclooctylacetic acid is the acid precursor for estradiol cyclooctyl acetate (E2COA), the only estradiol cycloalkyl ester with published human pharmacokinetic data demonstrating approximately 2-fold oral potency enhancement over micronized estradiol and 100% higher serum estradiol per milligram [1]. The demonstrated lymphatic absorption route and reduced hepatic SHBG impact make this compound the appropriate choice for research programs developing orally administered steroid hormone esters intended to bypass first-pass metabolism [1][2].

Radiolabeled Metabolic Fate Studies of Steroid Ester Prodrugs via ³H/²H-Cyclooctylacetic Acid

Researchers requiring an isotopically labeled cycloalkyl carboxylic acid for ADME or mass balance studies can leverage the published synthesis of deuterated and tritiated cyclooctyl acetic acid reported by Kaspersen et al. (1991) [3]. The synthesis route from cyclooctanone and cyanoacetic acid, with full ¹H and ¹³C NMR characterization and isomeric ratio determination (80:20 2a:2b), is documented and can be adapted for current good manufacturing practice (cGMP) radiolabeling workflows [3].

Lipophilicity-Driven Prodrug Design Requiring High LogP Carboxylic Acid Building Blocks

For medicinal chemistry programs where the carboxylic acid coupling partner must confer maximum lipophilicity to the final conjugate, 2-cyclooctylacetic acid (XLogP3 = 3.5) provides a 1.0 log unit advantage over the commonly used cyclohexaneacetic acid (XLogP3 = 2.5) and a 1.6 log unit advantage over cyclopentaneacetic acid (XLogP3 = 1.9) [1]. This differential is predictable from the homologous series trend (ΔLogP ≈ +0.5 per additional ring CH₂) and directly impacts absorption mechanism selection in ester prodrug design [1][2].

Structure-Activity Relationship (SAR) Studies Exploring Cycloalkyl Ring Size Effects on Prodrug Performance

2-Cyclooctylacetic acid serves as the eight-membered ring benchmark in systematic SAR investigations of cycloalkyl ester prodrugs. The near-linear XLogP3 progression across the C5→C6→C7→C8 series (1.9 → 2.5 → 3.0 → 3.5) enables quantitative deconvolution of lipophilicity effects from steric or conformational contributions to pharmacokinetic endpoints [1]. The availability of human pharmacokinetic data for the C8-derived E2COA distinguishes this compound from its smaller-ring analogs and justifies its inclusion as the high-lipophilicity anchor point in comparative SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclooctylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.